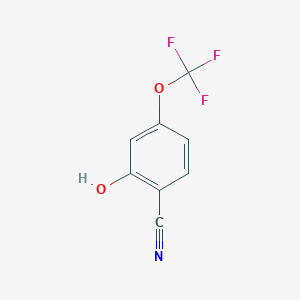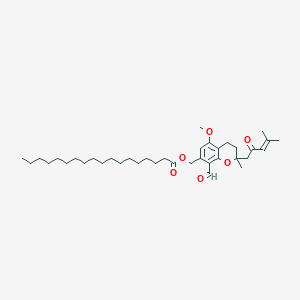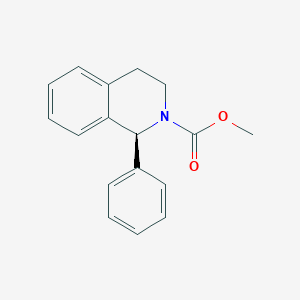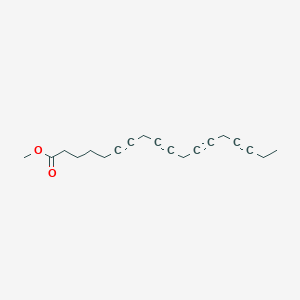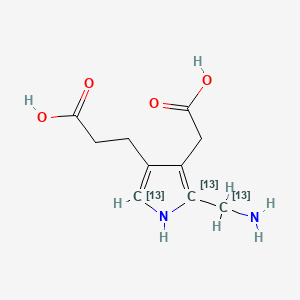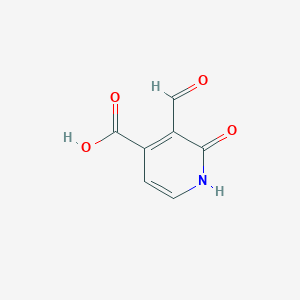
3-Formyl-2-hydroxyisonicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formyl-2-hydroxyisonicotinic acid: is an organic compound with a unique structure that includes both a formyl group and a hydroxyl group attached to an isonicotinic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-hydroxyisonicotinic acid typically involves the formylation of 2-hydroxyisonicotinic acid. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-Formyl-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 3-Carboxy-2-hydroxyisonicotinic acid.
Reduction: 3-Hydroxymethyl-2-hydroxyisonicotinic acid.
Substitution: Various esters or ethers depending on the substituent introduced.
科学研究应用
3-Formyl-2-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 3-Formyl-2-hydroxyisonicotinic acid in biological systems is not fully understood. it is believed to interact with various molecular targets through its formyl and hydroxyl groups. These interactions may involve hydrogen bonding, coordination with metal ions, and other non-covalent interactions .
相似化合物的比较
Similar Compounds
2-Hydroxyisonicotinic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.
3-Formylisonicotinic acid: Lacks the hydroxyl group, which may affect its solubility and reactivity.
Isonicotinic acid: Lacks both the formyl and hydroxyl groups, making it a simpler molecule with different chemical properties
Uniqueness
3-Formyl-2-hydroxyisonicotinic acid is unique due to the presence of both a formyl and a hydroxyl group on the isonicotinic acid backbone. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C7H5NO4 |
|---|---|
分子量 |
167.12 g/mol |
IUPAC 名称 |
3-formyl-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-3-5-4(7(11)12)1-2-8-6(5)10/h1-3H,(H,8,10)(H,11,12) |
InChI 键 |
DFQSQAKLXAKBDG-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C(=C1C(=O)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


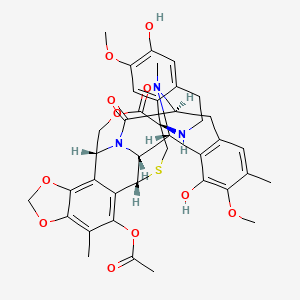
![(E,2R)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pent-4-enoic acid](/img/structure/B13441831.png)
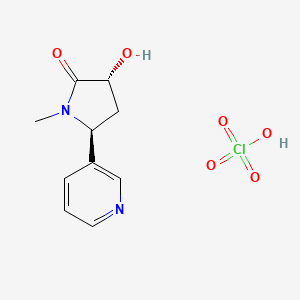
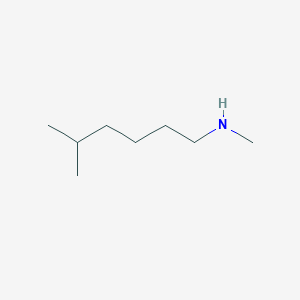
![3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one](/img/structure/B13441853.png)
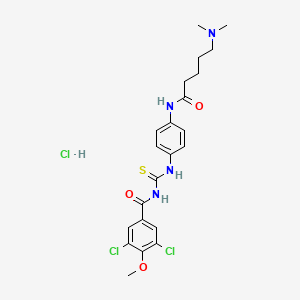
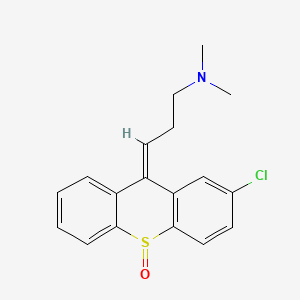
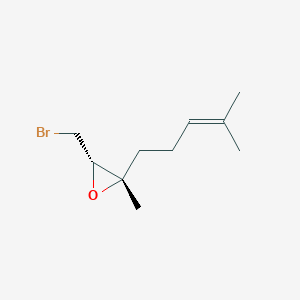
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 6,6,7,7,7-pentadeuterioheptanoate](/img/structure/B13441881.png)
